REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[N:8]([CH3:9])[C:7](=[O:10])[N:6]([CH3:11])[C:5](=[O:12])[C:4]=1[NH:13][C:14](=O)[CH2:15][C:16]1[CH:21]=[CH:20][C:19]([NH2:22])=[CH:18][CH:17]=1.[OH-].[Na+]>CO>[NH2:22][C:19]1[CH:20]=[CH:21][C:16]([CH2:15][C:14]2[NH:13][C:4]3[C:5](=[O:12])[N:6]([CH3:11])[C:7](=[O:10])[N:8]([CH3:9])[C:3]=3[N:2]=2)=[CH:17][CH:18]=1 |f:0.1,2.3|
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Name
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N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-2-(4-amino-phenyl)-acetamide hydrochloride salt
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Quantity
|
0.68 mmol
|
Type
|
reactant
|
Smiles
|
Cl.NC1=C(C(N(C(N1C)=O)C)=O)NC(CC1=CC=C(C=C1)N)=O
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Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.4 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Control Type
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UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo to dryness
|
Type
|
CUSTOM
|
Details
|
the residue triturated with warm tetrahydrofuran
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CUSTOM
|
Details
|
to remove insoluble inorganic material
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(CC2=NC=3N(C(N(C(C3N2)=O)C)=O)C)C=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |